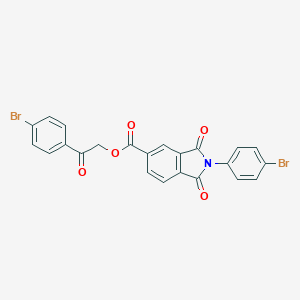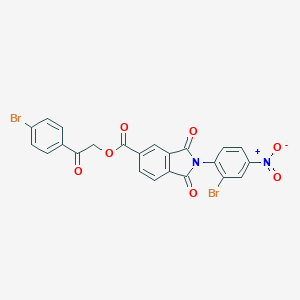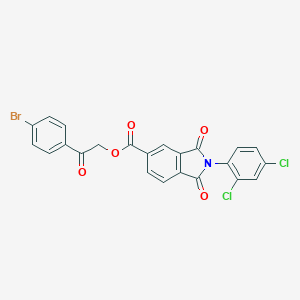![molecular formula C17H21NO3S B401232 1-[(4-ETHOXYNAPHTHALEN-1-YL)SULFONYL]PIPERIDINE](/img/structure/B401232.png)
1-[(4-ETHOXYNAPHTHALEN-1-YL)SULFONYL]PIPERIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]piperidine is a complex organic compound characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to an ethoxynaphthalene moiety
Preparation Methods
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 4-ethoxynaphthalene followed by the introduction of the piperidine ring. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial production methods for this compound may involve large-scale sulfonylation reactions under controlled conditions to maximize yield and minimize by-products. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the ethoxynaphthalene moiety can be modified.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The ethoxynaphthalene moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine include:
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine: This compound has a similar sulfonyl and ethoxynaphthalene structure but with a piperazine ring instead of piperidine.
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole: This variant contains a pyrazole ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H21NO3S |
|---|---|
Molecular Weight |
319.4g/mol |
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonylpiperidine |
InChI |
InChI=1S/C17H21NO3S/c1-2-21-16-10-11-17(15-9-5-4-8-14(15)16)22(19,20)18-12-6-3-7-13-18/h4-5,8-11H,2-3,6-7,12-13H2,1H3 |
InChI Key |
XQQSBPQOCBCEJQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3 |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Heptyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B401156.png)
![Pentyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B401158.png)
![(4E)-2-cyclohexyl-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B401160.png)
![Octyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B401163.png)
![2-Methylpropyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B401164.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B401165.png)




